2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane

Medicinal chemistry Synthetic intermediate Physicochemical property analysis

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 2484889-09-8) is an organic compound with the molecular formula C₁₀H₉BrF₂O₂ and a molecular weight of 279.08 g/mol. It features a 2-methyl-1,3-dioxolane ring substituted at the 2-position with a 4-bromo-2,6-difluorophenyl group.

Molecular Formula C10H9BrF2O2
Molecular Weight 279.08 g/mol
CAS No. 2484889-09-8
Cat. No. B6290560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane
CAS2484889-09-8
Molecular FormulaC10H9BrF2O2
Molecular Weight279.08 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=C(C=C(C=C2F)Br)F
InChIInChI=1S/C10H9BrF2O2/c1-10(14-2-3-15-10)9-7(12)4-6(11)5-8(9)13/h4-5H,2-3H2,1H3
InChIKeySWCLDCZATOEXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 2484889-09-8): Synthesis Intermediate and Procurement Profile


2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 2484889-09-8) is an organic compound with the molecular formula C₁₀H₉BrF₂O₂ and a molecular weight of 279.08 g/mol . It features a 2-methyl-1,3-dioxolane ring substituted at the 2-position with a 4-bromo-2,6-difluorophenyl group . This compound functions as a protected carbonyl derivative (ketal) in organic synthesis, and it is commercially available from multiple suppliers with purities typically specified at 95% to ≥98% [1].

Why 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane Cannot Be Replaced by Other Dioxolane Analogs


2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane is a protected ketal intermediate that cannot be generically substituted with other dioxolane compounds because even minor structural modifications alter the steric and electronic properties of the protected carbonyl center, thereby affecting subsequent deprotection kinetics, downstream reactivity, and the purity profile of final synthetic targets . The 2-methyl group distinguishes it from unmethylated analogs such as 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7), while the specific 4-bromo-2,6-difluoro substitution pattern differentiates it from positional isomers such as 2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS 2377575-83-0) . Furthermore, the presence of the bromine atom distinguishes it from non-brominated difluorophenyl dioxolanes such as 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 882406-40-8), which cannot undergo the same palladium-catalyzed cross-coupling reactions that the bromo substituent enables . Substituting any of these compounds without validation risks introducing impurities, altering reaction yields, and compromising the reproducibility of established synthetic protocols.

Quantitative Evidence for 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane: Comparative Data Against Structural Analogs


Physicochemical Property Differentiation: Molecular Weight, Formula, and Hydrophobicity Comparison

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 2484889-09-8) exhibits distinct physicochemical properties relative to its closest analogs that directly impact its behavior in synthetic applications. Its molecular formula is C₁₀H₉BrF₂O₂ with a molecular weight of 279.08 g/mol, representing a methylated ketal derivative of the 4-bromo-2,6-difluorophenyl scaffold . In contrast, the unmethylated analog 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7) has the formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . The difference in molecular weight (14.03 g/mol) corresponds precisely to the mass of the methyl group. A positional isomer, 2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS 2377575-83-0), shares the same formula (C₉H₇BrF₂O₂) and molecular weight (265.05 g/mol) as the unmethylated analog but differs in the substitution pattern on the phenyl ring, with bromine at the 5-position rather than the 4-position and fluorine atoms at the 2,4-positions rather than 2,6-positions . A non-brominated analog, 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 882406-40-8), has the formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol, lacking the bromine atom and consequently having different reactivity in cross-coupling reactions . The calculated logP for CAS 2484889-09-8 is approximately 3.1 (estimated from the logP of the unmethylated analog 773087-43-7, which has a reported logP of 3.0 ), indicating moderate lipophilicity suitable for organic phase reactions.

Medicinal chemistry Synthetic intermediate Physicochemical property analysis

Bromine Substitution Pattern: Orthogonal Reactivity for Cross-Coupling Applications

The 4-bromo substitution on the 2,6-difluorophenyl ring of CAS 2484889-09-8 provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This bromine atom is positioned para to the dioxolane-substituted carbon (C1 of the phenyl ring) and ortho to both fluorine atoms, creating a unique electronic environment that influences oxidative addition rates with palladium catalysts . In contrast, the non-brominated analog 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane (CAS 882406-40-8) lacks this cross-coupling capability entirely . The positional isomer 2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS 2377575-83-0) contains a bromine atom at the 5-position, which results in a different electronic distribution around the aromatic ring compared to the 4-bromo-2,6-difluoro substitution pattern of the target compound . This positional difference is known in the broader literature of halogenated aromatics to affect both the rate and regioselectivity of metal-catalyzed coupling reactions, though direct quantitative kinetic data for this specific compound class is not available from primary literature sources.

Palladium catalysis Cross-coupling reactions Synthetic building blocks

Methyl Group Impact on Ketal Stability and Deprotection Behavior

The 2-methyl substituent on the dioxolane ring of CAS 2484889-09-8 distinguishes it as a protected methyl ketone derivative, whereas the unmethylated analog 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7) represents a protected aldehyde . In the broader class of 1,3-dioxolane protecting groups, methyl-substituted ketals are known to exhibit different acid-catalyzed hydrolysis rates compared to unsubstituted acetals due to steric and electronic effects at the ketal carbon [1]. The presence of the methyl group increases steric hindrance around the protected carbonyl center, which can affect both the kinetics of deprotection and the stability of the protected intermediate under various reaction conditions. While specific quantitative deprotection rate constants for CAS 2484889-09-8 are not available in the public literature, the structural difference between the methyl ketal (target) and the unsubstituted acetal (773087-43-7) represents a fundamental distinction in the carbonyl functional group being protected: the target compound protects a ketone, whereas 773087-43-7 protects an aldehyde .

Protecting group chemistry Ketals Carbonyl protection

Fluorine Substitution Pattern: 2,6-Difluoro versus Alternative Regioisomers

The 2,6-difluoro substitution pattern on the phenyl ring of CAS 2484889-09-8 creates a distinct electronic environment compared to alternative regioisomers. The two fluorine atoms are positioned ortho to the dioxolane-substituted carbon (C1) and meta to the bromine atom at the 4-position . This arrangement differs from the 2,4-difluoro pattern found in the positional isomer 2-(5-bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS 2377575-83-0) . The 2,6-difluoro substitution creates a symmetric electron-withdrawing effect on both sides of the dioxolane attachment point, which may influence the reactivity of the protected carbonyl center and the electronic properties of the aromatic ring in subsequent transformations. Additionally, in medicinal chemistry contexts where fluorinated aromatic building blocks are employed, the 2,6-difluoro pattern is associated with distinct metabolic stability profiles compared to 2,4-difluoro or other fluorination patterns due to the blocking of potential metabolic oxidation sites [1].

Fluorinated aromatics Electronic effects Metabolic stability

Research and Industrial Applications for 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane


Synthesis of Fluorinated Aromatic Ketone Derivatives via Deprotection and Cross-Coupling

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane serves as a protected ketone building block that can be deprotected under acidic conditions to yield 1-(4-bromo-2,6-difluorophenyl)ethanone, a versatile intermediate for further functionalization. The bromine atom at the 4-position provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, amine, or alkyne substituents while maintaining the 2,6-difluoro substitution pattern . The 2,6-difluoro pattern creates a symmetric electron-withdrawing environment that influences the reactivity of both the ketal center and the aromatic ring in subsequent transformations .

Agrochemical and Pharmaceutical Intermediate Synthesis

Compounds containing 2,6-difluorophenyl motifs are commonly employed in agrochemical and pharmaceutical research programs due to the metabolic stability conferred by fluorine atoms blocking potential oxidation sites. The 4-bromo substituent of CAS 2484889-09-8 enables late-stage diversification of fluorinated aromatic scaffolds, making this compound valuable for constructing focused libraries of fluorinated drug candidates or crop protection agents. The protected ketone functionality allows the compound to be carried through multiple synthetic steps before revealing the reactive carbonyl group, providing strategic flexibility in complex molecule synthesis .

Materials Science and Polymer Chemistry Building Block

Fluorinated aromatic compounds are widely used in materials science applications where enhanced thermal stability, chemical resistance, or unique electronic properties are required. 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane can serve as a monomer precursor or chain-end functionalization agent in polymer synthesis, with the bromine atom enabling incorporation into larger macromolecular architectures via cross-coupling methodologies. The 2-methyl-1,3-dioxolane protecting group can be removed post-polymerization to reveal a ketone functionality for further modification or cross-linking .

Synthetic Methodology Development and Reaction Optimization

Due to the combination of a protected ketone, a bromine atom, and a 2,6-difluoro substitution pattern within a single molecule, CAS 2484889-09-8 serves as a useful substrate for developing and optimizing synthetic methodologies. Researchers may employ this compound to study the effects of fluorine substitution on cross-coupling reaction kinetics, to evaluate new catalytic systems for bromoarene functionalization, or to investigate chemoselective deprotection strategies in the presence of fluorine-containing aromatics .

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